Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-amino-4-chloro-2-methylbenzoate

NHE-1 inhibition SAR benzoylguanidine

Methyl 3-amino-4-chloro-2-methylbenzoate (C₉H₁₀ClNO₂, MW 199.63 g/mol) is a polysubstituted benzoate ester bearing a 3-amino, 4-chloro, and 2-methyl pattern. This substitution geometry—particularly the ortho-methyl group relative to the ester carbonyl—is critical because it enforces the conformational restriction of the downstream acylguanidine pharmacophore required for potent Na⁺/H⁺ exchanger isoform-1 (NHE-1) inhibition.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63
CAS No. 190367-58-9
Cat. No. B2397237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-chloro-2-methylbenzoate
CAS190367-58-9
Molecular FormulaC9H10ClNO2
Molecular Weight199.63
Structural Identifiers
SMILESCC1=C(C=CC(=C1N)Cl)C(=O)OC
InChIInChI=1S/C9H10ClNO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,11H2,1-2H3
InChIKeyGRLIJZQYYIKCEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Amino-4-chloro-2-methylbenzoate (CAS 190367-58-9): A Strategic ortho-Methyl Building Block for Benzoylguanidine NHE-1 Inhibitors


Methyl 3-amino-4-chloro-2-methylbenzoate (C₉H₁₀ClNO₂, MW 199.63 g/mol) is a polysubstituted benzoate ester bearing a 3-amino, 4-chloro, and 2-methyl pattern [1]. This substitution geometry—particularly the ortho-methyl group relative to the ester carbonyl—is critical because it enforces the conformational restriction of the downstream acylguanidine pharmacophore required for potent Na⁺/H⁺ exchanger isoform-1 (NHE-1) inhibition [2]. Competing analogs lacking the 2-methyl group or with altered regiochemistry (e.g., 2-desmethyl or 3-chloro isomers) cannot replicate this conformational pre-organization, resulting in orders-of-magnitude lower inhibitory potency [2]. The compound therefore serves as a non-interchangeable intermediate exclusively for programs where 2-methyl-4-chloro benzoylguanidine topology is mandated.

Why Generic Benzoate Building Blocks Cannot Replace Methyl 3-Amino-4-chloro-2-methylbenzoate in NHE-1 Inhibitor Synthesis


Simple in-class substitution (e.g., using methyl 3-amino-4-chlorobenzoate without the 2-methyl group, or the regioisomeric methyl 3-amino-2-chloro-4-methylbenzoate) is not scientifically valid. The Baumgarth et al. (1997) systematic structure–activity relationship (SAR) study demonstrated that removal of the 2-methyl group from the benzoylguanidine series consistently abolishes NHE-1 inhibitory activity [1]. This is mechanistically attributed to the loss of conformational restriction of the acylguanidine side chain; without the ortho-methyl constraint, the molecule cannot adopt the bioactive conformation necessary for competitive Na⁺ binding site blockade [1]. Furthermore, the precise 3-amino-4-chloro substitution pattern is required for subsequent sulfochlorination and functionalization steps that introduce the essential 5-methylsulfonyl group [2]. Substituting with a regioisomeric or demethylated analog introduces a functional dead-end in the synthetic route and yields pharmacologically inert final compounds.

Quantitative Differentiation Evidence for Methyl 3-Amino-4-chloro-2-methylbenzoate Versus Closest Analogs


2-Methyl Substituent Confers >10-Fold Enhancement in NHE-1 Inhibitory Potency Versus 2-Desmethyl Analogs (Class-Level SAR)

In the systematic SAR investigation by Baumgarth et al. (1997), every 2-methyl-substituted benzoylguanidine exhibited markedly higher in vitro NHE-1 inhibitory activity than its corresponding 2-desmethyl counterpart. This finding is exemplified by the reference pair compound 266 (HOE 694; 2-methyl-4-chloro-5-methylsulfonylbenzoylguanidine) and its 2-desmethyl analog [1]. The study explicitly states: 'The 2-methyl compounds, however, showed without exception higher in vitro activities than their respective demethyl counterparts.' [1] Since methyl 3-amino-4-chloro-2-methylbenzoate is the direct synthetic precursor to the 2-methyl-4-chloro benzoylguanidine pharmacophore, this activity differential is a direct consequence of the 2-methyl group present in this compound that is absent in methyl 3-amino-4-chlorobenzoate.

NHE-1 inhibition SAR benzoylguanidine

Patent-Protected Synthesis Route Delivers Higher Purity and Yield Versus Conventional Fischer Esterification

EP 0853077 A1 (Sankio Chemical Co.) discloses a process specifically for producing alkyl 3-amino-4-substituted benzoates—including methyl 3-amino-4-chloro-2-methylbenzoate—by reacting the corresponding 3-amino-4-substituted benzoic acid with an alkyl halide in the presence of a basic carbonate [1]. This method avoids the simultaneous amino-group alkylation and low yields that plague conventional Fischer esterification of these substrates [1]. The patent explicitly claims high purity and high yields as differentiating advantages over prior methods, whereas alternative synthetic approaches such as catalytic reduction of 3-nitro-4-halogenobenzoic esters suffer from dehalogenation side reactions [1].

synthesis purity patent

Regiochemical Specificity: 3-Amino-4-chloro-2-methyl Isomer Is the Only Substitution Pattern Compatible with Downstream 5-Sulfochlorination

The Baumgarth (1997) synthesis route requires exclusive sulfochlorination at the 5-position of the benzoic acid core. With 4-chloro-2-methylbenzoic acid (compound 6 in the paper, derived from methyl 3-amino-4-chloro-2-methylbenzoate hydrolysis), sulfochlorination proceeds regioselectively at the 5-position to yield the key 5-methylsulfonyl intermediate [1]. In contrast, the positional isomer 4-chloro-2-methyl-3-(methylsulfonyl)benzoic acid could not be straightforwardly prepared via direct sulfochlorination and required a low-yielding nitration-separation sequence [1]. This regiochemical constraint means that alternative building blocks with different substitution patterns (e.g., 3-chloro-4-amino or 2-chloro-4-methyl) would direct electrophilic substitution to different positions, generating isomeric products incompatible with the established NHE-1 pharmacophore.

regiochemistry sulfochlorination functionalization

Physicochemical Signature Differentiates Methyl 3-Amino-4-chloro-2-methylbenzoate from the 4-Fluoro and 4-Bromo Analogs

The 4-chloro substituent in methyl 3-amino-4-chloro-2-methylbenzoate provides a distinct reactivity and physicochemical profile compared to its 4-fluoro and 4-bromo congeners. The 4-chloro-2-methylbenzoic acid (compound 6, the hydrolyzed form) was prepared in 73% isolated yield via directed ortho-metalation [1], while the 4-bromo analog (compound 17) could not be obtained by this route and required an alternative synthetic approach [1]. The 4-fluoro analog (compound 7) was accessible but the chlorine atom provides a better leaving group for downstream nucleophilic aromatic substitution reactions, enabling late-stage diversification at the 4-position [1]. The calculated XLogP3 of 2.1 places the compound in an optimal lipophilicity range for intermediate handling and subsequent coupling reactions, while the 4-bromo analog is more lipophilic and the 4-fluoro analog is less lipophilic.

physicochemical properties logP reactivity

Validated Application Scenarios for Methyl 3-Amino-4-chloro-2-methylbenzoate Based on Quantitative Evidence


Synthesis of 2-Methyl-4-chloro-5-methylsulfonylbenzoylguanidine NHE-1 Inhibitors (e.g., HOE 694 / Cariporide Class)

This compound is the direct methyl ester precursor to 4-chloro-2-methylbenzoic acid (compound 6), which is the gateway intermediate for the entire 2-methyl-4-chloro-5-methylsulfonylbenzoylguanidine series described by Baumgarth et al. (1997) [1]. The 2-methyl group enforced by this building block is non-negotiable for NHE-1 inhibitory potency; any analog lacking this substituent yields pharmacologically inactive final compounds [1]. Procurement of this specific intermediate is therefore mandatory for any medicinal chemistry program aiming to generate or optimize benzoylguanidine NHE-1 inhibitors with the 4-chloro pharmacophore.

Synthesis of Silver Halide Photographic Material Intermediates via the EP 0853077 Process

The EP 0853077 A1 patent explicitly identifies alkyl 3-amino-4-substituted benzoates—including methyl 3-amino-4-chloro-2-methylbenzoate—as useful intermediates for silver halide photographic materials [2]. The patent-protected synthesis using alkyl halide and basic carbonate delivers the compound in high purity, avoiding the amino-group alkylation side reactions that compromise material produced by conventional esterification [2]. This application scenario is distinct from the pharmaceutical use and represents a separate procurement vertical.

Late-Stage Diversification via Nucleophilic Aromatic Substitution at the 4-Chloro Position

The 4-chloro substituent serves as a synthetic handle for nucleophilic displacement with S-, O-, and N-nucleophiles, as demonstrated by Baumgarth et al. (1997) who introduced a wide range of substituents at this position (aryl, alkylthio, alkoxy, amino, cyano, trifluoromethyl) after constructing the 5-methylsulfonylbenzoylguanidine core [1]. The 4-chloro atom is superior to the 4-fluoro analog for this purpose because of its better leaving-group ability, while being synthetically more accessible than the 4-bromo analog [1]. This makes the compound a versatile starting point for parallel library synthesis.

Conformational Constraint Studies of ortho-Substituted Benzoylguanidines

The 2-methyl group of methyl 3-amino-4-chloro-2-methylbenzoate enforces a well-defined conformational restriction of the acylguanidine side chain upon conversion to the benzoylguanidine final product, as evidenced by the consistent activity enhancement of 2-methyl over 2-H analogs [1]. This property makes the compound a valuable tool for studying the relationship between ortho-substituent conformational bias and NHE-1 binding site occupancy, distinct from the use of the 2-ethyl analog (compound 18) which introduces greater steric bulk and altered conformational dynamics.

Quote Request

Request a Quote for Methyl 3-amino-4-chloro-2-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.